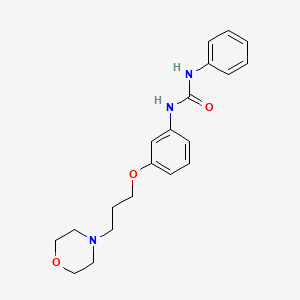

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound acts primarily as an inhibitor in various cellular signaling pathways, notably those involving the mTOR pathway. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, influenced by various extracellular signals including growth factors and nutrients. Inhibition of mTOR has been associated with anti-tumor activity and modulation of cell proliferation and angiogenesis .

Key Mechanistic Insights:

- mTOR Inhibition : The compound has been shown to inhibit mTOR signaling, which is crucial for cell growth and survival. This inhibition can lead to reduced proliferation in cancer cells .

- Soluble Epoxide Hydrolase (sEH) Inhibition : The compound also interacts with sEH, an enzyme implicated in inflammation and cardiovascular diseases. Inhibition of sEH is being explored as a therapeutic strategy for these conditions .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities across various studies.

Anticancer Activity

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant activity against FLT3-ITD expressing acute myeloid leukemia (AML) cell lines, with IC50 values in the nanomolar range .

- Mechanism in AML : The compound suppresses FLT3 phosphorylation, which is critical for the survival and proliferation of AML cells. This was evidenced by immunoblotting analyses showing dose-dependent reductions in FLT3 autophosphorylation and downstream signaling targets such as STAT5 and ERK1/2 .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of the compound have been characterized in animal models, demonstrating favorable absorption and distribution profiles. This suggests potential for further development as a therapeutic agent in oncology .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A study on AML patients treated with FLT3 inhibitors including derivatives of the compound showed improved response rates compared to traditional therapies, highlighting its potential as part of combination therapy strategies .

- Case Study 2 : Research on cardiovascular applications indicated that sEH inhibitors like this compound could reduce blood pressure and inflammation markers in hypertensive models, suggesting a dual therapeutic role .

Data Tables

Properties

Molecular Formula |

C20H25N3O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

1-[3-(3-morpholin-4-ylpropoxy)phenyl]-3-phenylurea |

InChI |

InChI=1S/C20H25N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h1-4,6-9,16H,5,10-15H2,(H2,21,22,24) |

InChI Key |

ANYYSWDTIHWUQV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.